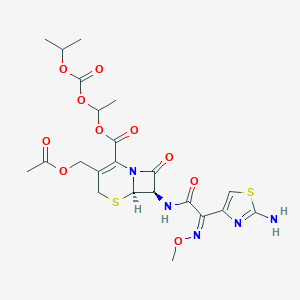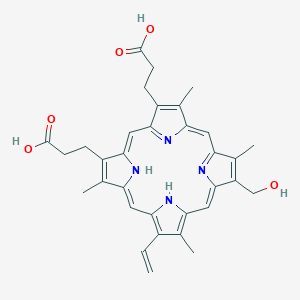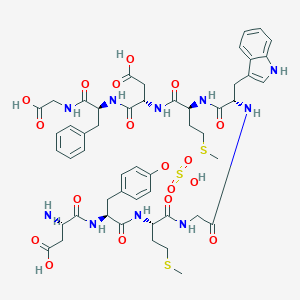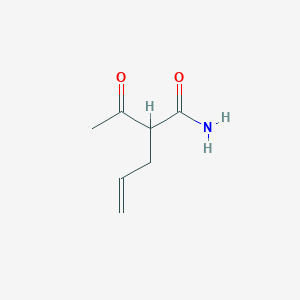
5/'/'-O-(4,4/'/'-Dimethoxytrityl)-inosine
Vue d'ensemble
Description
5’-O-(4,4’-Dimethoxytrityl)-inosine is a derivative of thymidine containing a dimethoxytrityl protecting group . It has been used as a precursor in the synthesis of oligo-2’-deoxyribonucleotides and phosphoramidate derivatives .
Synthesis Analysis
5’-O-(4,4’-Dimethoxytrityl)-inosine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .Molecular Structure Analysis
The empirical formula of 5’-O-(4,4’-Dimethoxytrityl)-inosine is C31H32N2O7 . The molecular weight is 544.59 . The SMILES string representation of the molecule isCOc1ccc (cc1)C (OC [C@H]2O [C@H] (C [C@@H]2O)N3C=C (C)C (=O)NC3=O) (c4ccccc4)c5ccc (OC)cc5 . Chemical Reactions Analysis
The kinetics and mechanism of the deprotection (detritylation) of 5’-O-(4,4’-Dimethoxytrityl)-inosine nucleoside catalyzed by dichloroacetic acid to give a 4,4’-dimethoxytrityl carbocation have been studied . The detritylation occurs through a concerted general acid-catalyzed mechanism rather than a stepwise A1 process .Physical And Chemical Properties Analysis
The melting point of 5’-O-(4,4’-Dimethoxytrityl)-inosine is 114-116 °C (subl.) (lit.) . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis of Cyclic Carbonates : This compound is used in the synthesis of new compounds like uridine and inosine carbonates, contributing to advancements in nucleoside chemistry (Spegazzini, Capello, Iglesias, & Iribarren, 2004).
Preparation of Lipophilic Oligonucleotides : It plays a role in creating novel phosphoramidite building blocks for lipophilic oligonucleotides, a significant step in nucleotide modification and drug delivery research (Köstler & Rosemeyer, 2009).
RNA Synthesis and Study : The compound is crucial in synthesizing RNA containing inosine, allowing the study of RNA catalysis and RNA-protein interactions, which is vital for understanding genetic mechanisms and developing RNA-based therapeutics (Green, Szostak, Benner, Rich, & Usman, 1991).
High-Yield Method for 5' Hydroxyl Protection : This compound is used in the high-yield protection of nucleosides' 5' hydroxyl group, which is essential in nucleoside chemistry and the synthesis of various nucleotide derivatives (Lakshman & Zajc, 1996).
Detritylation Studies : It is used in the study of detritylation kinetics and mechanisms, contributing to the understanding of nucleotide chemistry and protection strategies (Russell, Laws, Atherton, & Page, 2009).
Detritylation with Stannous Chloride : Research has shown its utility in the efficient detritylation of nucleosides using stannous chloride, offering insights into more efficient and less damaging deprotection methods in nucleotide synthesis (Khalafi Nezhad & Alamdari, 1998).
Propriétés
IUPAC Name |
9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVLEMIGAJLIN-BQOYKFDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)











